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Acetamide,2-amino-N-butyl-N-methyl-

Cat. No.: B12115757
M. Wt: 144.21 g/mol
InChI Key: QCWRFNBRPCTXCT-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Scaffolds in Organic Synthesis and Chemical Biology

The acetamide group is a fundamental functional group in organic chemistry, characterized by a carbonyl group linked to a nitrogen atom. geeksforgeeks.orgallen.in This structural unit, often referred to as an acetamide scaffold, is a cornerstone in the synthesis of a multitude of organic molecules and has profound implications in chemical biology.

Acetamide and its derivatives are recognized for their high therapeutic potential and are found in numerous clinically prescribed drugs. nih.gov The versatility of the acetamide moiety allows it to be incorporated into various molecular frameworks to target different biological systems. For instance, acetamide-containing compounds have been developed as antiviral drugs like oseltamivir (B103847) and for pain and inflammation management, as seen with nepafenac. nih.gov

In the realm of drug discovery, the acetamide scaffold is frequently used to create libraries of new compounds for screening against various diseases. acs.org Researchers have successfully synthesized acetamide derivatives that exhibit a wide range of biological activities, including:

Anti-cancer properties : Certain acetamide sulphonyl analogs have been evaluated for their cytotoxic activity against human cancer cell lines. nih.gov

Anti-microbial and anti-fungal effects : Novel series of acetamides have demonstrated good activity against gram-positive bacteria. nih.govacs.org

Urease inhibition : Acetamide-sulfonamide conjugates have been investigated as potent inhibitors of the urease enzyme. nih.govresearchgate.net

The ability of the acetamide group to form hydrogen bonds and its relatively high polarity contribute to its utility in modifying the properties of larger molecules, which can be crucial for their biological function and bioavailability. chemicalbook.comresearchgate.net

Overview of Alpha-Aminoamides as Versatile Building Blocks in Medicinal and Agrochemical Contexts

Alpha-aminoamides are a class of organic compounds that feature an amino group and an amide group attached to the same carbon atom (the alpha-carbon). This structural arrangement makes them bifunctional and highly valuable as building blocks in synthesis.

In medicinal chemistry, the alpha-aminoamide motif is considered a "privileged structure," meaning it is frequently found in molecules with diverse biological activities. acs.org One of the most significant applications of alpha-aminoamides is in the development of novel therapeutics for pain management. nih.govnih.gov For example, derivatives of alpha-aminoamides have been synthesized and evaluated as potent blockers of voltage-gated sodium channels (e.g., Naᵥ1.7 and Naᵥ1.8), which are key targets for new analgesics to treat chronic pain. nih.govnih.gov The synthesis of various alpha-aminoamide analogues allows for detailed structure-activity relationship (SAR) studies, helping chemists to fine-tune the molecules to achieve desired potency and selectivity. nih.gov

The synthetic versatility of alpha-amino acids, from which alpha-aminoamides are often derived, provides a robust platform for creating complex molecules. monash.eduyoutube.com This versatility extends to agrochemical research, where the development of new pesticides and herbicides often relies on scaffolds that can be readily modified to optimize activity and selectivity while minimizing environmental impact.

Contextualization of N-Butyl-N-methyl-2-aminoacetamide within Diverse Amidic Compound Classes

Amides are broadly classified based on the number of carbon-containing groups attached to the nitrogen atom. geeksforgeeks.orgbyjus.com This classification helps in understanding their chemical properties and reactivity.

Primary (1°) Amides : The nitrogen atom is bonded to two hydrogen atoms (R-CO-NH₂). Acetamide (CH₃CONH₂) is a simple example. wikipedia.org

Secondary (2°) Amides : The nitrogen atom is bonded to one carbon group and one hydrogen atom (R-CO-NHR'). N-Butylacetamide is an example of a secondary amide. nist.gov

Tertiary (3°) Amides : The nitrogen atom is bonded to two carbon groups (R-CO-NR'R''). byjus.com

Based on this classification, N-Butyl-N-methyl-2-aminoacetamide is a tertiary amide . The nitrogen atom of the acetamide group is substituted with both a butyl group and a methyl group.

Beyond this primary classification, amides can also be categorized in other ways:

Cyclic Amides (Lactams) : The amide group is part of a ring structure. allen.inbyjus.com

Aromatic Amides (Arylamides) : The nitrogen atom is connected to an aromatic ring. allen.in

The table below summarizes the classification of amides.

Amide ClassGeneral StructureExample
Primary (1°) R-CO-NH₂Acetamide
Secondary (2°) R-CO-NHR'N-Butylacetamide
Tertiary (3°) R-CO-NR'R''N-Butyl-N-methyl-2-aminoacetamide
Cyclic Amide in a ringγ-Butyrolactam
Aromatic Amide with N-ArylBenzamide

The properties of amides, such as boiling point, melting point, and solubility, are influenced by their classification. Primary and secondary amides can act as both hydrogen bond donors and acceptors, leading to higher melting and boiling points compared to tertiary amides of similar molecular weight, which can only act as hydrogen bond acceptors. scienceready.com.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B12115757 Acetamide,2-amino-N-butyl-N-methyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-N-butyl-N-methylacetamide

InChI

InChI=1S/C7H16N2O/c1-3-4-5-9(2)7(10)6-8/h3-6,8H2,1-2H3

InChI Key

QCWRFNBRPCTXCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN

Origin of Product

United States

Synthetic Methodologies for N Butyl N Methyl 2 Aminoacetamide and Its Analogues

Strategic Approaches to Amide Bond Formation

The creation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. researchgate.net For a compound like N-butyl-N-methyl-2-aminoacetamide, this involves coupling an appropriate 2-aminoacetic acid derivative with N-butyl-N-methylamine.

Coupling Reagent-Mediated Amidation Protocols

A prevalent method for forming amide bonds involves the use of coupling reagents to activate the carboxylic acid component, rendering it more susceptible to nucleophilic attack by the amine. nih.govnih.gov A variety of such reagents have been developed, each with specific applications and advantages.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com To minimize side reactions and epimerization, especially when dealing with chiral amino acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often incorporated. luxembourg-bio.comnih.gov The combination of EDC/HOBt is a widely recognized and effective protocol for amide synthesis. nih.gov

Other classes of coupling reagents include phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com These reagents are known for their high efficiency and ability to suppress racemization. peptide.com For instance, a study on the synthesis of amide derivatives highlighted the superior performance of HATU, a uronium salt, in coupling reactions. nih.gov

The choice of coupling reagent can be critical, especially when dealing with sterically hindered substrates or electron-deficient amines. For example, bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) is particularly effective for difficult couplings involving N-methylated amino acids. peptide.com

Coupling Reagent CombinationKey Features & Applications
EDC/HOBt Widely used, good for general amide synthesis, minimizes racemization. nih.govpeptide.com
DCC/DMAP Effective, but the dicyclohexylurea byproduct can be difficult to remove. nih.govluxembourg-bio.com
HATU/DIPEA Highly efficient for a broad range of substrates. nih.govnih.gov
PyBOP Strong coupling agent, useful for hindered couplings. peptide.com
PyBrOP Very reactive, suitable for challenging couplings like those with N-methyl amino acids. peptide.com

Nucleophilic Substitution Routes to 2-Aminoacetamide Derivatives

An alternative strategy for constructing 2-aminoacetamide derivatives involves nucleophilic substitution reactions. This approach typically utilizes a 2-haloacetamide as an electrophile, which reacts with an appropriate amine nucleophile. For the synthesis of N-butyl-N-methyl-2-aminoacetamide, this would involve the reaction of a 2-haloacetyl chloride with N-butyl-N-methylamine to form N-butyl-N-methyl-2-haloacetamide, followed by substitution of the halogen with an amino group.

The reactivity of N-aryl 2-chloroacetamides, for example, is characterized by the facile displacement of the chlorine atom by various nucleophiles, including amines. researchgate.net This method offers a direct route to the target amide structure. However, the direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation, producing mixtures of primary, secondary, and tertiary amines. libretexts.org To circumvent this, methods like the Gabriel synthesis, which uses a phthalimide (B116566) anion as a protected source of ammonia, can be employed to introduce the primary amino group cleanly. libretexts.org

Selective Protection and Deprotection Strategies for the Amino Functionality

Due to the high nucleophilicity of the amino group, it often requires protection during the amide bond formation step to prevent unwanted side reactions. libretexts.orgbiosynth.com The choice of protecting group is crucial, as it must be stable under the reaction conditions and easily removable afterward without affecting other parts of the molecule. organic-chemistry.org

Application of Phthalyl and Carbamate Protecting Groups

Phthaloyl (Phth) Group: The phthaloyl group is a robust diacyl protecting group for primary amines. nih.govwiley-vch.de It is introduced by reacting the amino acid with phthalic anhydride. The resulting phthalimide is stable to acidic conditions. wiley-vch.de A key advantage of the phthaloyl group is its ability to direct glycosylation reactions to form trans-products when at the C-2 position of a glycosyl donor. nih.gov Removal is typically achieved using hydrazine (B178648) at elevated temperatures, although milder conditions using ethylenediamine (B42938) at room temperature have also been developed, particularly for the more labile 4,5-dichlorophthaloyl (DCPhth) variant. nih.gov Studies have shown that the phthaloyl group provides excellent stability during the synthesis of amine-modified oligonucleotides. nih.gov

Carbamate Protecting Groups: Carbamates are among the most widely used protecting groups for amines in peptide synthesis and general organic synthesis. masterorganicchemistry.comchem-station.com They effectively reduce the nucleophilicity of the amino group. organic-chemistry.org

tert-Butoxycarbonyl (Boc): The Boc group is a popular choice due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): Introduced by Max Bergmann and Leonidas Zervas, the Cbz group is another cornerstone of peptide chemistry. masterorganicchemistry.com It is stable to a range of conditions but can be cleanly removed by catalytic hydrogenation. masterorganicchemistry.com

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability to basic conditions (e.g., piperidine (B6355638) in DMF), allowing for orthogonal protection strategies where other acid-labile groups like Boc remain intact. organic-chemistry.orgmasterorganicchemistry.com

The use of orthogonal protecting groups, which can be removed under distinct conditions, is a powerful strategy in multi-step synthesis, enabling the selective deprotection of one amino group in the presence of others. organic-chemistry.orgmasterorganicchemistry.com

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Features
Phthaloyl (Phth) Phthalic AnhydrideHydrazine, Ethylenediamine nih.govRobust, stable to acid, directs glycosylation. nih.govwiley-vch.de
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic Acid (TFA) masterorganicchemistry.comWidely used, acid-labile. masterorganicchemistry.com
Benzyloxycarbonyl (Cbz) Benzyl (B1604629) ChloroformateCatalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.comStable to mild acid/base, removed by hydrogenolysis. masterorganicchemistry.com
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl, Fmoc-OSuPiperidine in DMF masterorganicchemistry.comBase-labile, crucial for orthogonal strategies in SPPS. organic-chemistry.orgmasterorganicchemistry.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yields and purity in the synthesis of N-butyl-N-methyl-2-aminoacetamide requires careful optimization of reaction conditions. Key parameters that influence the outcome of amidation reactions include the choice of solvent, reaction temperature, and the concentration of reactants.

Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed as they effectively solubilize the reactants and can stabilize charged intermediates. researchgate.net The selection of the optimal solvent is often determined empirically, with THF proving to be a good choice in some imidazolium (B1220033) salt-supported amidation reactions. researchgate.net Temperature control is also critical; while higher temperatures can accelerate the reaction, they may also promote the formation of side products.

The concentration of the reactants can impact the reaction rate and selectivity. A systematic screening of different solvents, temperatures, and concentrations is often necessary to identify the ideal conditions for a specific amidation. Furthermore, the use of additives can modulate the reaction environment. For instance, in certain EDC-mediated couplings, the addition of a catalytic amount of HOBt and one equivalent of DMAP was found to significantly improve the yield. nih.gov Enzymatic approaches, such as using Candida antarctica lipase (B570770) B (CALB) in a green solvent like cyclopentyl methyl ether (CPME), offer a sustainable alternative that can provide high yields and purity without the need for extensive purification. nih.gov

Potential for Stereoselective Synthesis of Enantiopure N-Butyl-N-methyl-2-aminoacetamide

The synthesis of enantiomerically pure N-butyl-N-methyl-2-aminoacetamide, where the stereocenter is at the alpha-carbon of the amino acid moiety, presents a significant synthetic challenge. Achieving high levels of stereoselectivity is crucial for many applications, particularly in medicinal chemistry.

Several strategies can be envisioned for the stereoselective synthesis of this compound:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiopure starting material, such as a natural amino acid. ethz.ch For example, starting with an enantiomerically pure, N-protected alanine (B10760859) derivative and coupling it with N-butyl-N-methylamine would transfer the chirality to the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective transformation. ethz.ch For instance, a chiral oxazolidinone auxiliary could be used to control the stereoselective alkylation of a glycine (B1666218) enolate, followed by removal of the auxiliary to yield the desired enantiopure amino acid derivative.

Asymmetric Catalysis: The use of a chiral catalyst to favor the formation of one enantiomer over the other is a powerful and efficient method. ethz.ch For example, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst could produce the desired enantiopure amino acid. Enzymatic methods, which are inherently stereoselective, also fall under this category and are increasingly used for the synthesis of chiral amino acids. rsc.org

Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography. ethz.ch

The development of novel coupling reagents that minimize racemization during amide bond formation is also critical for preserving the stereochemical integrity of the starting materials. nih.gov Ynamide-based coupling reagents, for example, have shown promise in suppressing epimerization during peptide synthesis. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl N Methyl 2 Aminoacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of N-Butyl-N-methyl-2-aminoacetamide.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra are predicted to show characteristic signals corresponding to the N-butyl, N-methyl, and acetamide (B32628) moieties. Due to the restricted rotation around the amide C-N bond, it is anticipated that the signals for the N-methyl and the N-methylene group of the butyl chain may appear as two distinct sets of resonances, representing the E and Z isomers.

Predicted ¹H NMR Data:

The proton NMR spectrum would display signals for the fourteen protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
CH₃ (butyl)~0.9Triplet3H
CH₂ (butyl)~1.3Sextet2H
CH₂ (butyl)~1.5Quintet2H
N-CH₂ (butyl)~3.3Triplet2H
N-CH₃~2.9Singlet3H
CO-CH₂-NH₂~3.1Singlet2H
NH₂Broad Singlet2H

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum would provide insights into the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C H₃ (butyl)~14
C H₂ (butyl)~20
C H₂ (butyl)~30
N-C H₂ (butyl)~48
N-C H₃~35
C O-CH₂-NH₂~50
C =O~170

Investigation of Dynamic NMR Properties and Conformational Flux

Amide bonds possess a significant double bond character, leading to restricted rotation around the C-N bond and the potential for conformational isomers, often referred to as rotamers (cis and trans or E and Z). This phenomenon is well-documented for N,N-disubstituted amides. In the case of N-Butyl-N-methyl-2-aminoacetamide, this restricted rotation would give rise to two distinct conformers.

At room temperature, the rate of interconversion between these rotamers might be slow enough on the NMR timescale to allow for the observation of separate signals for the N-methyl and N-butyl groups in the different magnetic environments of each conformer. As the temperature is increased, the rate of rotation around the amide bond would increase. This would lead to a coalescence of the separate signals into a single, time-averaged signal for each group. The study of these temperature-dependent changes in the NMR spectrum, known as dynamic NMR, can provide valuable information about the energy barrier to rotation around the amide bond.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For N-Butyl-N-methyl-2-aminoacetamide, the molecular formula is C₇H₁₆N₂O, which corresponds to a molecular weight of 144.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 144. The fragmentation of the molecule would likely proceed through several characteristic pathways, including:

Alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group.

McLafferty rearrangement , if sterically feasible.

Predicted Key Mass Spectral Fragments:

m/zProposed Fragment
144[M]⁺ (Molecular Ion)
114[M - CH₂NH₂]⁺
86[M - C₄H₉]⁺
72[CH₂=N(CH₃)CH₂CH₂CH₂CH₃]⁺
58[CH₂=N(CH₃)₂]⁺ (from rearrangement)
44[H₂N-CH₂-C=O]⁺
43[C₃H₇]⁺

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of N-Butyl-N-methyl-2-aminoacetamide would be expected to show characteristic absorption bands for the amide and amine functional groups.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (primary amine)3300-3500Symmetric and Asymmetric Stretching
C-H (alkyl)2850-2960Stretching
C=O (amide)1630-1680Stretching
N-H (primary amine)1590-1650Bending (Scissoring)
C-N1000-1250Stretching

The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ would be a clear indicator of the amide carbonyl group. The N-H stretching vibrations of the primary amino group would likely appear as two distinct bands in the 3300-3500 cm⁻¹ region.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

While an experimental crystal structure for N-Butyl-N-methyl-2-aminoacetamide is not available, predictions can be made about its solid-state structure based on related compounds. It is expected that the molecule would crystallize in a manner that maximizes intermolecular hydrogen bonding. The primary amino group (-NH₂) would act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the amino group could act as hydrogen bond acceptors.

These hydrogen bonding interactions would likely lead to the formation of extended networks in the solid state, influencing the packing of the molecules in the crystal lattice. The conformation of the butyl chain would likely adopt a low-energy, staggered arrangement. The amide group is expected to be planar due to its partial double bond character.

Computational Chemistry and Theoretical Studies of N Butyl N Methyl 2 Aminoacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and stable three-dimensional arrangement (geometry) of a molecule. nih.gov These calculations solve the Schrödinger equation for a given system, providing detailed information about energy levels, electron distribution, and geometric parameters like bond lengths and angles. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netdergipark.org.tr This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. scispace.com

For N-Butyl-N-methyl-2-aminoacetamide, DFT calculations would typically begin with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. scispace.com From this optimized structure, a variety of molecular properties can be calculated. These properties include the total energy, dipole moment, and the energies of molecular orbitals. The results of these calculations provide a foundational understanding of the molecule's stability and polarity.

While specific DFT studies on N-Butyl-N-methyl-2-aminoacetamide are not prevalent in the public literature, the expected outputs from such a calculation are illustrated in the table below. The values presented are hypothetical and serve to demonstrate the type of data generated.

Table 1: Hypothetical DFT-Calculated Molecular Properties of N-Butyl-N-methyl-2-aminoacetamide. This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

PropertyHypothetical ValueDescription
Total Energy (Hartree)-514.7The total electronic energy of the molecule in its optimized geometry. A lower value indicates greater stability.
Dipole Moment (Debye)3.2A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron charge.
Bond Length (C=O) (Å)1.24The distance between the Carbon and Oxygen atoms of the carbonyl group in the amide.
Bond Angle (N-C-C) (°)112.5The angle formed by the nitrogen and two adjacent carbon atoms, indicating the local geometry.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. dergipark.org.tryoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. dergipark.org.trlibretexts.org

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net For N-Butyl-N-methyl-2-aminoacetamide, an MEP analysis would likely highlight the oxygen of the carbonyl group as a site of negative potential and the hydrogen of the amino group as a site of positive potential.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for N-Butyl-N-methyl-2-aminoacetamide. This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

ParameterHypothetical Value (eV)Significance
HOMO Energy-8.5Energy of the highest occupied molecular orbital. Higher values suggest stronger electron-donating ability.
LUMO Energy1.2Energy of the lowest unoccupied molecular orbital. Lower values suggest stronger electron-accepting ability.
HOMO-LUMO Gap (ΔE)9.7Indicates chemical reactivity and stability. A larger gap implies higher stability.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a "virtual microscope" to observe molecular behavior on a timescale from picoseconds to microseconds. nih.gov For N-Butyl-N-methyl-2-aminoacetamide, MD simulations are invaluable for understanding its conformational flexibility and its interactions with a solvent, typically water, to mimic physiological conditions.

The process involves placing the molecule in a simulated box of solvent molecules (e.g., TIP3P water model) and applying a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system based on the positions of its atoms. nih.govnih.gov The simulation then proceeds in discrete time steps, calculating the forces on each atom and updating their positions and velocities. nih.gov Analysis of the resulting trajectory can reveal stable conformations, the dynamics of conformational changes, and how the molecule is solvated, including the formation of hydrogen bonds with water molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov

To build a QSAR model, a dataset of structurally related compounds with experimentally determined activities is required. researchgate.net For each compound, a large number of molecular descriptors are calculated, which can be constitutional, topological, geometric, or electronic. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to develop an equation that correlates a subset of these descriptors with the observed activity. nih.gov A robust QSAR model must be validated to ensure its predictive power. nih.govresearchgate.net Such a model could then be used to predict the activity of new, unsynthesized analogs of N-Butyl-N-methyl-2-aminoacetamide, guiding the design of more potent compounds. nih.gov The development of a QSAR model for this specific compound would necessitate a library of related acetamide (B32628) derivatives with measured biological data.

In Silico Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-Butyl-N-methyl-2-aminoacetamide) when bound to a second molecule (a receptor, typically a protein or nucleic acid). iscientific.orgasianpubs.org The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. iscientific.org

The process begins with obtaining the three-dimensional structures of both the ligand and the target macromolecule, often from a database like the Protein Data Bank (PDB). iscientific.org Docking software, such as AutoDock Vina, then explores a vast number of possible binding poses of the ligand within the receptor's active site. nih.gov Each pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest score is typically considered the most likely binding mode. nih.govnih.gov The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov These studies are crucial for hypothesis generation in drug discovery, suggesting how a molecule might exert a biological effect and providing a basis for designing modifications to improve binding affinity. researchgate.net

Structure Activity Relationships and Biological Activity of N Butyl N Methyl 2 Aminoacetamide and Its Derivatives

In Vitro Pharmacological and Biochemical Investigations

In vitro studies form the cornerstone of understanding the molecular mechanisms underlying the biological activity of N-butyl-N-methyl-2-aminoacetamide and its analogs. These investigations have spanned enzyme inhibition and activation, receptor binding affinities, and cell-based assays to probe their effects on specific biological pathways.

Derivatives of 2-aminoacetamide have been identified as inhibitors of several key enzymes, suggesting that N-butyl-N-methyl-2-aminoacetamide may also possess inhibitory activity against certain enzymatic targets.

One area of investigation has been their effect on heme oxygenase-1 (HO-1) , an enzyme involved in cellular stress responses. Studies on a series of acetamide (B32628) derivatives revealed that these compounds can act as HO-1 inhibitors. For instance, the removal of a second phenyl ring from a potent inhibitor led to a twofold decrease in potency, and subsequent N-methylation of the amide nitrogen did not significantly improve the inhibitory activity nih.gov. This suggests that while the acetamide core is important for activity, other structural features play a crucial role in determining the inhibitory potency against HO-1.

Another class of enzymes targeted by acetamide derivatives is acetylcholinesterase (AChE) and carbonic anhydrases (CAs) . Novel N-substituted sulfonyl amide derivatives incorporating an acetamide-like structure were found to be highly potent inhibitors of both AChE and human carbonic anhydrase isoforms (hCA I and hCA II) nih.gov. The inhibition constants (Ki) for these compounds were in the nanomolar range, highlighting their potential as multi-target inhibitors nih.gov.

Furthermore, the enzyme nicotinamide N-methyltransferase (NNMT) , which is implicated in various diseases, has been a target for acetamide-related compounds. Analogs of the natural substrate nicotinamide, which share structural similarities with the aminoacetamide core, have been shown to be turned over by the enzyme, with the methylated product acting as a potent inhibitor nih.gov. This "turnover inhibitor" mechanism highlights a sophisticated mode of action that could be relevant for appropriately substituted 2-aminoacetamides nih.gov.

The following table summarizes the enzyme inhibitory activities of some representative acetamide derivatives.

Compound ClassTarget Enzyme(s)Key FindingsReference
Acetamide DerivativesHeme Oxygenase-1 (HO-1)Act as inhibitors; N-methylation did not significantly enhance potency. nih.gov
N-Substituted Sulfonyl AmidesAcetylcholinesterase (AChE), Carbonic Anhydrases (hCA I, hCA II)Potent dual inhibitors with Ki values in the nanomolar range. nih.gov
Nicotinamide AnalogsNicotinamide N-methyltransferase (NNMT)Act as turnover inhibitors, with the methylated product being a potent inhibitor. nih.gov

The interaction of 2-aminoacetamide derivatives with neurotransmitter receptors has also been explored. A compound structurally similar to N-butyl-N-methyl-2-aminoacetamide, specifically 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), was shown to have weak potency as an uncompetitive antagonist of N-methyl-D-aspartic acid (NMDA) receptors nih.gov. This suggests that the 2-aminoacetamide scaffold can interact with this important class of excitatory amino acid receptors, although the affinity may be modest depending on the substitution pattern.

The binding of a novel family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives to the hepatitis B virus (HBV) core protein (Cp) has also been investigated. These compounds were predicted to have a high affinity for a groove structure in the Cp, which was subsequently confirmed by in vitro assembly assays nih.gov. This indicates that the acetamide scaffold can be tailored to bind with high affinity and selectivity to protein-protein interaction sites, in this case, interfering with viral capsid formation nih.gov.

The biological effects of N-butyl-N-methyl-2-aminoacetamide and its derivatives have been further characterized in various cell-based assays, providing insights into their potential therapeutic applications.

In the context of viral capsid assembly , a series of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives were shown to inhibit the assembly of the hepatitis B virus (HBV) capsid in a HepG2.2.15 cell culture system nih.gov. This demonstrates the ability of this class of compounds to disrupt a critical step in the viral life cycle.

Several studies have highlighted the potential of acetamide derivatives as anticancer agents. A novel class of molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family displayed high in vitro potency against both sensitive and resistant cancer cell lines , including melanoma, pancreatic cancer, and chronic myeloid leukemia researchgate.netnih.gov. The lead compound from this series was found to induce cell death through both apoptosis and autophagy researchgate.netnih.gov. Similarly, N-methyl-bisindolylmaleimide derivatives, which contain a related structural motif, were evaluated as inhibitors of H2O2-induced necrotic death in human leukemia HL60 cells nih.gov.

The following table presents a summary of the activities of acetamide derivatives in various cell-based assays.

Assay TypeCompound ClassBiological EffectTarget Pathway/Cell LineReference
Viral Capsid Assembly2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivativesInhibition of HBV capsid formationHBV Core Protein nih.gov
Cancer Cell ProliferationN-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivativesPotent activity against sensitive and resistant cancer cellsMelanoma, Pancreatic Cancer, CML researchgate.netnih.gov
Cancer Cell DeathN-methyl-bisindolylmaleimide derivativesInhibition of H2O2-induced necrotic deathHuman Leukemia HL60 cells nih.gov

Non-Human In Vivo Biological Efficacy and Mechanism Investigations

The in vivo efficacy of compounds related to N-butyl-N-methyl-2-aminoacetamide has been demonstrated in animal models. For instance, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) exhibited neuroprotective effects in rodent and canine models of hypoxia and global ischemia nih.gov. Pretreatment with this compound extended the survival time of rodents exposed to hypoxic conditions nih.gov. Furthermore, when administered after an ischemic event, it protected vulnerable CA1 hippocampal neurons from damage in rats and dogs nih.gov. These findings suggest a potential therapeutic role for this class of compounds in conditions involving neuronal damage due to oxygen deprivation.

In another study, a lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series demonstrated a significant reduction of tumor growth in an A375 xenograft model in mice, indicating in vivo anticancer efficacy researchgate.netnih.gov.

Elucidation of Structure-Activity Relationships (SAR) Governing Biological Effects

The structure-activity relationship (SAR) studies on various series of acetamide derivatives have provided valuable insights into the structural requirements for their biological activities. For the heme oxygenase-1 inhibitors, the presence of a second phenyl ring was found to be crucial for potent activity, with its removal leading to a significant drop in potency nih.gov.

In the case of the neuroprotective agent FPL 13950, its structural similarity to remacemide (B146498) hydrochloride, another NMDA receptor antagonist, suggests that the N-aryl or N-aralkyl substitution on the acetamide nitrogen is a key determinant for this activity nih.gov.

For the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series of anticancer agents, iterative modifications of the structure led to the discovery of a lead compound with high in vitro potency against a range of cancer cell lines researchgate.netnih.gov. This highlights the importance of the specific substitution pattern on the phenyl and thiazole (B1198619) rings for optimizing anticancer activity.

Influence of N-Butyl and N-Methyl Substitution on Biological Interactions

The nature of the substituents on the amide nitrogen, in this case, N-butyl and N-methyl groups, can significantly influence the physicochemical properties and biological activity of the molecule. While specific studies on N-butyl-N-methyl-2-aminoacetamide are limited, inferences can be drawn from related compounds.

In the study of heme oxygenase-1 inhibitors, N-methylation of the amide nitrogen did not lead to a significant improvement in inhibitory potency, suggesting that for this particular target, a methyl group on the nitrogen is well-tolerated but does not enhance binding nih.gov. The presence of a bulkier substituent, such as a benzyl (B1604629) group, also resulted in comparable activity to the N-methyl analog nih.gov. This indicates that the size and nature of the N-substituent can be varied to some extent without drastically affecting the activity, which could be useful for fine-tuning pharmacokinetic properties.

The combination of a smaller, flexible N-methyl group and a more lipophilic N-butyl group in N-butyl-N-methyl-2-aminoacetamide would be expected to impart a balance of properties. The N-butyl group would increase lipophilicity, which could enhance membrane permeability and access to intracellular targets. The N-methyl group could influence the conformational flexibility of the molecule and its interaction with the binding pocket of a target protein. The tertiary amide functional group resulting from the N,N-disubstitution can exist as a mixture of E/Z isomers due to the partial double bond character of the C-N bond, which could also have implications for biological activity nih.gov.

Role of the 2-Amino Group in Molecular Recognition and Bioactivity

The 2-amino group, a primary aliphatic amine, is a critical functional moiety in "Acetamide, 2-amino-N-butyl-N-methyl-". Its presence is fundamental to the molecule's potential for biological activity, primarily through its ability to participate in various non-covalent interactions that govern molecular recognition at a receptor or enzyme active site. While specific research on the biological activity of "Acetamide, 2-amino-N-butyl-N-methyl-" is not extensively documented in publicly available literature, the role of the 2-amino group can be inferred from established principles of medicinal chemistry and structure-activity relationship (SAR) studies of analogous compounds.

At physiological pH, the 2-amino group is expected to be protonated, bearing a positive charge. This cationic center can form strong ionic bonds, also known as salt bridges, with negatively charged residues, such as aspartate or glutamate, within a biological target. libretexts.org These electrostatic interactions are pivotal for the initial binding and orientation of the molecule within the binding pocket.

Furthermore, the amino group is an excellent hydrogen bond donor. libretexts.org The hydrogens of the -NH3+ group can engage in hydrogen bonding with electronegative atoms like oxygen or nitrogen present in the side chains of amino acids (e.g., serine, threonine, asparagine, glutamine) or the peptide backbone of a protein. nih.gov These directional interactions are crucial for achieving high binding affinity and specificity. The precise geometry of these hydrogen bonds often dictates the correct orientation of the ligand for a productive biological response. libretexts.org

The significance of the 2-amino group is highlighted in studies of other bioactive acetamides. For instance, a class of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has been identified as potent inhibitors of Hepatitis B Virus (HBV) capsid assembly. nih.gov In this case, the 2-aminoacetamide core is essential for interacting with the target protein, demonstrating that this scaffold can indeed be a pharmacophore for significant biological activity.

To illustrate the pivotal role of the 2-amino group, one can consider a hypothetical structure-activity relationship study on a generic 2-aminoacetamide scaffold. The following table demonstrates how modifications to this group could theoretically impact biological activity.

Modification of the 2-Amino GroupPotential Impact on InteractionPredicted Effect on Bioactivity
Primary Amine (-NH2)Strong hydrogen bond donor, potential for ionic bonding when protonated.Baseline activity, dependent on the target's binding site characteristics.
N-Acetylation (-NHCOCH3)Loss of positive charge and reduced hydrogen bond donor capacity. Introduces a hydrogen bond acceptor (carbonyl oxygen).Likely significant decrease or loss of activity if ionic/hydrogen bonding of the amino group is critical. May increase cell permeability.
N-Methylation (-NHCH3)Maintains positive charge but reduces the number of hydrogen bond donors. Introduces steric bulk.Activity may be retained, reduced, or enhanced depending on the specific steric and electronic requirements of the receptor.
Replacement with a Hydroxyl Group (-OH)Loss of positive charge. Can act as both a hydrogen bond donor and acceptor.Significant change in activity profile, as the nature of the key interaction is altered from ionic/hydrogen bonding to polar interactions.
Replacement with a Hydrogen Atom (-H)Complete removal of the key interacting group.Abolition of activity, serving as a negative control in SAR studies.

This table is for illustrative purposes only and is based on general principles of medicinal chemistry. The actual effects would need to be determined experimentally.

Advanced Analytical Methodologies for N Butyl N Methyl 2 Aminoacetamide

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For N-butyl-N-methyl-2-aminoacetamide, different chromatographic techniques can be employed to address specific analytical challenges, from routine purity checks to the identification of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-butyl-N-methyl-2-aminoacetamide. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the polar nature of the target compound, a reversed-phase HPLC method is typically the most effective approach. A C18 or C8 stationary phase provides a non-polar surface that interacts with the butyl and methyl groups of the molecule. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is critical for controlling the pH and ensuring the consistent ionization state of the amino group, which in turn leads to symmetrical and reproducible peak shapes.

Key HPLC Method Parameters:

ParameterTypical ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as a buffer and ion-pairing agent, improving peak shape.
Gradient 5% to 95% B over 15 minutesA gradient elution is necessary to elute the target compound and any impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale HPLC.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detector UV at 210 nm or ELSD/CADThe amide bond provides some UV absorbance at low wavelengths. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal detectors suitable for compounds lacking a strong chromophore.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of N-butyl-N-methyl-2-aminoacetamide by Gas Chromatography (GC) is challenging due to its polarity and low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. This process involves chemically modifying the molecule, usually at the amino functional group.

A common derivatization strategy for amines is acylation or silylation. For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group. This TMS-derivative is significantly more volatile and less polar, making it amenable to GC analysis.

Hypothetical GC Method Parameters for a Derivatized Analyte:

ParameterTypical ConditionsRationale
Derivatization Agent BSTFA with 1% TMCSA powerful silylating agent that effectively derivatizes amines.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-to-mid polarity column suitable for a wide range of derivatized compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/minA temperature program is used to separate the derivatized analyte from by-products and impurities.
Carrier Gas Helium, 1.2 mL/minAn inert carrier gas for optimal chromatographic performance.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides a robust and linear response for carbon-containing compounds. MS offers definitive identification based on mass-to-charge ratio.

Ion Chromatography (IC) for Ionic Species and Impurity Profiling

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. In the context of N-butyl-N-methyl-2-aminoacetamide analysis, IC is particularly useful for profiling ionic impurities that may be present from the synthesis process or as degradation products.

For instance, residual starting materials or side-products in the form of inorganic salts (e.g., chlorides, sulfates) or small organic acids can be effectively separated and quantified using an anion-exchange column and a suppressed conductivity detector. Conversely, cationic impurities, such as the corresponding amine starting material, can be analyzed using a cation-exchange column.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer unparalleled specificity and sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent hyphenated technique for the analysis of N-butyl-N-methyl-2-aminoacetamide.

In an LC-MS/MS system, the eluent from the HPLC is directed into the ion source of a mass spectrometer. For N-butyl-N-methyl-2-aminoacetamide, Electrospray Ionization (ESI) in positive ion mode is highly effective, as the amino group is readily protonated to form a protonated molecule ([M+H]+). This precursor ion is then isolated in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.

Theoretical LC-MS/MS Parameters:

ParameterValueDescription
Ionization Mode ESI PositiveThe amino group is easily protonated.
Precursor Ion ([M+H]+) m/z 145.13The mass-to-charge ratio of the protonated N-butyl-N-methyl-2-aminoacetamide molecule.
Product Ion 1 m/z 88.08Corresponds to the loss of the butyl group.
Product Ion 2 m/z 58.06Represents the N-butyl-N-methylamine fragment.
Collision Energy Optimized (e.g., 15-25 eV)The energy required to induce fragmentation of the precursor ion.

Development of Robust Quantitative Analytical Protocols

The development of a robust quantitative analytical protocol is essential for accurately determining the concentration of N-butyl-N-methyl-2-aminoacetamide. This involves a thorough validation of the chosen analytical method (e.g., HPLC-UV or LC-MS/MS) to ensure its performance is reliable and fit for purpose. The validation is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples).

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Applications of N Butyl N Methyl 2 Aminoacetamide in Specialized Chemical Fields

Utility as a Key Chemical Intermediate in Multistep Organic Synthesis

N-Butyl-N-methyl-2-aminoacetamide, also known as N-butyl-N-methylglycinamide, possesses two reactive sites: the secondary amine and the amide functional group. This duality allows it to serve as a versatile building block in the synthesis of more complex molecules. The primary amino group can readily undergo a variety of chemical reactions, including alkylation, acylation, and condensation with carbonyl compounds to form Schiff bases. These reactions are fundamental in constructing larger molecular frameworks.

For instance, the amino group can be functionalized to introduce new pharmacophores or to link the molecule to a solid support for combinatorial synthesis. The amide portion of the molecule can also participate in reactions, although it is generally less reactive than the free amine. It can be hydrolyzed under acidic or basic conditions to reveal a carboxylic acid, or potentially be reduced to an amine.

The synthesis of related 2-(alkylamino)acetamides has been documented, highlighting their role as intermediates. For example, various 2-(alkylamino)acetamides have been synthesized and subsequently transformed into other heterocyclic structures like morpholin-2-ones. This demonstrates the potential of the N-substituted aminoacetamide scaffold to be a precursor for a diverse range of chemical entities.

Table 1: Potential Reactions of N-Butyl-N-methyl-2-aminoacetamide as a Chemical Intermediate

Reaction TypeReactantProduct Type
N-AlkylationAlkyl halideTertiary amine
N-AcylationAcyl chloride/anhydrideDiamide (B1670390)
Schiff Base FormationAldehyde/KetoneImine
Reductive AminationAldehyde/Ketone + Reducing agentSubstituted diamine
Amide HydrolysisAcid/BaseAmino acid and N-butyl-N-methylamine
Amide ReductionReducing agent (e.g., LiAlH4)Diamine

Potential in Agrochemical Research and Development, including Insecticidal Activities

The field of agrochemicals constantly seeks new molecular scaffolds to develop effective and selective pesticides. While no direct studies on the insecticidal activity of N-Butyl-N-methyl-2-aminoacetamide have been found in the reviewed literature, the broader class of N-substituted amides and related nitrogenous compounds has shown promise.

Research into various acetamide (B32628) derivatives has revealed significant biological activity. For instance, studies on nitrogenous derivatives of other complex natural products have demonstrated that the introduction of specific amino acid or amide functionalities can lead to potent insecticidal effects. nih.govnih.gov One study on the synthesis of novel nitrogenous derivatives of celangulin-V reported that certain derivatives exhibited higher insecticidal activity than the parent compound. nih.gov Another study on 4-propargyloxybenzene sulfonamide derivatives substituted with amino acids also showed good insecticidal activity. nih.gov

These findings suggest that the N-butyl-N-methylaminoacetamide moiety could be incorporated into larger molecules to explore potential insecticidal or other agrochemical properties. The lipophilic butyl group and the polar amino-amide head could influence the compound's ability to penetrate insect cuticles and interact with biological targets. Further research would be necessary to synthesize and test N-Butyl-N-methyl-2-aminoacetamide and its derivatives for any such activities.

Exploration as Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. The structural characteristics of N-Butyl-N-methyl-2-aminoacetamide suggest its potential as a scaffold for the development of such probes. The secondary amine provides a convenient point for attaching reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, which are essential for visualizing and identifying molecular interactions within a cell.

While no specific use of N-Butyl-N-methyl-2-aminoacetamide as a biological probe has been reported, the general principles of probe design support its potential in this area. The development of probes from simple amino acid and amide-containing molecules is a common strategy in chemical biology.

Potential Roles in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, monomers with specific functional groups are highly valuable for creating polymers with desired properties. The 2-amino-N-butyl-N-methylacetamide structure contains a primary amine that could potentially be used as a monomer in polymerization reactions.

For example, the amine group could react with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The N-butyl and N-methyl substituents on the amide nitrogen would likely influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Furthermore, a related compound, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, has been studied in composites with polymers to enhance its solubility and stability, indicating that the N-butyl-N-methylamide structural motif can be compatible with polymer matrices. mdpi.com While this does not directly involve the polymerization of the title compound, it demonstrates the relevance of such structures in materials science applications. The development of new polymers often relies on the incorporation of novel monomers, and N-Butyl-N-methyl-2-aminoacetamide represents a candidate for such explorations, although no specific applications have been documented to date.

Future Perspectives and Emerging Research Avenues for N Butyl N Methyl 2 Aminoacetamide

Development of Novel, Sustainable, and Green Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. Future research on N-Butyl-N-methyl-2-aminoacetamide will likely prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize safer solvents. Traditional methods for amide synthesis often involve hazardous reagents and generate significant waste. Green chemistry offers alternatives that could be applied to the production of N-Butyl-N-methyl-2-aminoacetamide.

Key areas for development include:

Alternative Solvents: A major source of waste in chemical synthesis is the use of volatile organic solvents. The solvent N,N-dimethylformamide (DMF), common in peptide synthesis, is now considered reprotoxic, necessitating its replacement. nih.gov Future syntheses could employ greener solvents like N-butylpyrrolidinone (NBP), which has been shown to be a better synthetic and environmental alternative in some contexts. nih.gov

Energy-Efficient Methods: Conventional heating methods can be energy-intensive. Eco-friendly techniques such as microwave (MW) and ultrasound (US) irradiation have been shown to accelerate reactions, increase yields, and reduce energy consumption in the synthesis of other N-substituted compounds. researchgate.net A comparative study on the synthesis of N-substituted benzimidazoles demonstrated that these green methods can be significantly more efficient than conventional heating. researchgate.net

Catalytic Routes: Exploring catalytic methods for amidation, avoiding the use of stoichiometric activating agents, would represent a significant advance in sustainability.

Potential Green Synthesis Strategy Principle Potential Advantage
Microwave-Assisted Synthesis Uses microwave energy to heat reactants directly and efficiently. researchgate.netFaster reaction times, higher yields, reduced energy use. researchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry) Utilizes acoustic cavitation to create localized high-energy zones, promoting reaction. researchgate.netEnhanced reaction rates, improved yields, applicable at ambient temperatures. researchgate.net
Green Solvent Replacement Replaces hazardous solvents like DMF with safer, more sustainable alternatives such as N-butylpyrrolidinone (NBP). nih.govReduced environmental impact and toxicity, potential for improved reaction outcomes. nih.gov

Identification of Undiscovered Biological Targets and Mechanisms of Action

While the specific biological profile of N-Butyl-N-methyl-2-aminoacetamide is not extensively detailed, its structural motifs suggest several promising areas for pharmacological investigation. The broader class of acetamides is known to exhibit a range of biological effects, including analgesic, anti-inflammatory, and antimicrobial activities. ontosight.ai Future research will likely focus on deorphanizing this compound by identifying its specific molecular targets and clarifying its mechanism of action.

Potential research directions include:

Cholinesterase Inhibition: The N-methylation of certain amine-containing molecules has been shown to enhance their inhibitory activity against butyrylcholinesterase (BuChE), an important target in Alzheimer's disease research. mdpi.com For instance, the N-methylation of norbelladine (B1215549) and 4′-O-methylnorbelladine increased BuChE inhibition by 2-fold and 1.5-fold, respectively. mdpi.com Given the N-methyl group in N-Butyl-N-methyl-2-aminoacetamide, investigating its effect on both acetylcholinesterase (AChE) and BuChE is a logical next step.

Neurological Receptors: The structural similarity to other neurologically active compounds suggests potential interactions with receptors in the central nervous system. High-throughput screening against a panel of CNS receptors could uncover novel activities.

Antimicrobial Activity: As a member of the acetamide (B32628) class, the compound warrants screening against a diverse panel of bacterial and fungal pathogens to explore potential antimicrobial applications. ontosight.ai

Potential Biological Target Class Rationale Example from Related Compounds
Enzymes (e.g., Cholinesterases) The N-methyl group can enhance binding and inhibitory activity. mdpi.comN-methylated norbelladine derivatives show increased inhibition of butyrylcholinesterase. mdpi.com
CNS Receptors General acetamide structures are known to have neurological effects. ontosight.aiRelated compounds have shown potential cognitive-enhancing properties.
Microbial Proteins The acetamide scaffold is present in various antimicrobial agents. ontosight.aiThe broader acetamide class has demonstrated antimicrobial effects. ontosight.ai

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of computational tools is revolutionizing drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) can be leveraged to predict the properties and activities of N-Butyl-N-methyl-2-aminoacetamide, accelerating research and reducing costs. smums.ac.ir

Future applications in this area include:

Activity Prediction: ML models can be trained on large databases of chemical compounds with known biological activities to predict the potential effects of new molecules. smums.ac.ir By training models on datasets of compounds targeting specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor, researchers can predict the likelihood that N-Butyl-N-methyl-2-aminoacetamide will interact with those targets. smums.ac.ir

Molecular Docking Simulations: Computational docking can simulate the interaction between N-Butyl-N-methyl-2-aminoacetamide and the three-dimensional structures of various proteins. researchgate.net This technique helps to identify potential binding sites, predict binding affinity, and understand the mechanism of action at a molecular level, guiding further experimental work. researchgate.net

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound based on its structure, helping to prioritize molecules with favorable drug-like characteristics early in the discovery process.

Computational Approach Application Expected Outcome
Machine Learning (ML) Models Predict biological activities based on chemical structure. smums.ac.irA ranked list of probable biological targets and predicted potency (e.g., IC₅₀). smums.ac.ir
Molecular Docking Simulate binding of the compound to protein targets. researchgate.netIdentification of likely binding modes and estimation of binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activity to design more potent analogs.Models that guide the synthesis of new derivatives with improved activity.

Exploration of N-Butyl-N-methyl-2-aminoacetamide as a Scaffold for Complex Chemical Entities

A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of new compounds. The structure of N-Butyl-N-methyl-2-aminoacetamide, featuring a primary amine and a tertiary amide, makes it a valuable and versatile scaffold for the synthesis of more complex molecules. nih.gov

Key opportunities for exploration include:

Combinatorial Chemistry: The primary amino group provides a reactive handle for a wide range of chemical transformations, such as acylation, alkylation, or sulfonylation. This allows for the systematic synthesis of a large library of derivatives. By reacting N-Butyl-N-methyl-2-aminoacetamide with various carboxylic acids, for example, a diverse library of diamide (B1670390) compounds could be generated for biological screening.

Peptidomimetic Synthesis: The N-alkyl amino acid-like structure can be incorporated into peptide chains to create peptidomimetics. monash.edu N-alkylation in peptides is known to increase metabolic stability and membrane permeability, making such modifications valuable in drug development. monash.edu

Synthesis of Macrocycles and Polymers: The bifunctional nature of the molecule could be exploited in polymerization reactions or in the templated synthesis of macrocycles, similar to how crown ethers are formed. nih.gov The post-assembly covalent polymerization of peptide assemblies has been used to create tunable polymeric pigments, a strategy that could be adapted using this scaffold. nih.gov

Functional Group Potential Modification Resulting Chemical Entity
Primary Amine (-NH₂) Acylation, Alkylation, Reductive AminationDiverse amides, secondary/tertiary amines
Tertiary Amide (-CON(CH₃)C₄H₉) Reduction, HydrolysisChiral amine, Carboxylic acid + secondary amine
Entire Molecule Polymerization, Incorporation into larger structuresNovel polymers, Peptidomimetics, Hybrid molecules

Q & A

Q. Why do bioactivity results vary between enzyme inhibition assays?

  • Differences in enzyme source (e.g., human recombinant vs. tissue-extracted) or assay buffers (e.g., Tris vs. PBS) can alter ionization states. Standardize protocols and include positive controls (e.g., acetazolamide for carbonic anhydrase assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.